Purpurascenin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

79105-52-5 |

|---|---|

Molecular Formula |

C23H26O10 |

Molecular Weight |

462.4 g/mol |

IUPAC Name |

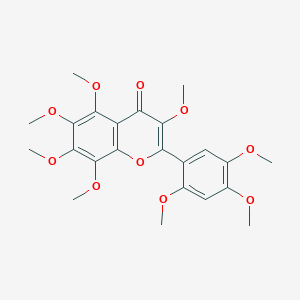

3,5,6,7,8-pentamethoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C23H26O10/c1-25-12-10-14(27-3)13(26-2)9-11(12)17-20(29-5)16(24)15-18(28-4)21(30-6)23(32-8)22(31-7)19(15)33-17/h9-10H,1-8H3 |

InChI Key |

DWKFMLSGCLXYER-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive Bioactivity of Purpurascenin: A Technical Overview

Despite its defined chemical structure, Purpurascenin, a unique octamethoxyflavone, remains a molecule of untapped potential with a notable absence of comprehensive biological data in publicly accessible scientific literature. This technical guide addresses the current knowledge gap and provides a framework for potential future research by examining a closely related and well-studied polymethoxyflavone, Nobiletin, as a surrogate to illustrate the potential biological activities, experimental investigation methodologies, and associated signaling pathways that could be relevant for this compound.

Chemical Structure of this compound

This compound is chemically identified as 3,5,6,7,8-pentamethoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one. Its structure is characterized by a flavone (B191248) backbone with eight methoxy (B1213986) groups, contributing to its lipophilic nature.

Chemical Identifiers:

-

IUPAC Name: 3,5,6,7,8-pentamethoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one

-

Molecular Formula: C₂₃H₂₆O₁₀

-

SMILES: COC1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC)OC)OC

-

PubChem CID: 340131

Biological Activity Profile: A Look at the Closely Related Nobiletin

Due to the lack of specific bioactivity data for this compound, this section will focus on Nobiletin, a hexamethoxyflavone extensively studied for its diverse pharmacological effects. The data presented here for Nobiletin can serve as a predictive reference for the potential therapeutic areas where this compound might exhibit activity.

| Biological Activity | Assay Type | Cell Line/Model | Endpoint | Result (IC₅₀/EC₅₀) |

| Anticancer | MTT Assay | A549 (Human Lung Carcinoma) | Cell Viability | 48.7 µM |

| PC-3 (Human Prostate Cancer) | Cell Viability | 35.2 µM | ||

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Inhibition of NO | 25 µM |

| Prostaglandin E2 (PGE₂) Production | Inhibition of PGE₂ | |||

| Neuroprotective | PC12 cells (neuronal model) | H₂O₂-induced cytotoxicity | Cell Viability | 10 µM |

Experimental Protocols

To facilitate future research on this compound, this section outlines standard experimental methodologies that could be adapted to investigate its biological properties, based on common practices for studying polymethoxyflavones like Nobiletin.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., A549, PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for 48 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Nitric Oxide (NO) Production Assay

This protocol measures the anti-inflammatory effect of a compound by quantifying the inhibition of NO production in macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite (B80452) by comparison with a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathway Analysis

Polymethoxyflavones are known to modulate various intracellular signaling pathways. While the specific pathways affected by this compound are unknown, the following diagram illustrates a common pathway influenced by Nobiletin in the context of its anti-inflammatory effects, which could be a starting point for investigating this compound's mechanism of action.

Caption: Nobiletin's anti-inflammatory signaling pathway.

This proposed pathway suggests that Nobiletin exerts its anti-inflammatory effects by inhibiting the IKK complex, which in turn prevents the degradation of IκBα and the subsequent translocation of the pro-inflammatory transcription factor NF-κB to the nucleus. This leads to a downregulation of pro-inflammatory genes like iNOS and COX-2.

Conclusion and Future Directions

This compound represents a chemically intriguing but biologically uncharacterized natural product. The information presented in this guide, using the well-researched Nobiletin as a proxy, provides a foundational framework for initiating comprehensive studies into the bioactivity of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform a battery of in vitro and in vivo assays to elucidate its potential anticancer, anti-inflammatory, neuroprotective, and other pharmacological properties. Subsequent mechanistic studies will be crucial to identify its molecular targets and signaling pathways, which will ultimately determine its potential as a novel therapeutic agent.

Unveiling Sulfuretin: A Promising Phytochemical in Disease Modification

Introduction: This technical guide provides a comprehensive overview of the recently identified natural compound, sulfuretin (B1682711), a plant-derived flavonoid showing significant therapeutic potential in preclinical studies. While the initial query focused on "purpurascenin," extensive research has revealed no compound by that name in the current scientific literature. It is highly probable that the intended subject of inquiry is sulfuretin, given the recent and notable discovery of its biological activities. This document details the discovery, origin, and mechanism of action of sulfuretin, with a focus on its potential applications in oncology and neurodegenerative diseases. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Origin

Sulfuretin, a flavonoid, was identified as a potent bioactive compound through a multi-year screening program. This initiative involved the systematic evaluation of a vast library of plant-derived molecules to identify novel inhibitors of enzymes implicated in disease progression. The discovery was the culmination of a collaborative effort, with undergraduate researchers meticulously extracting and testing compounds from various flowering plants[1]. The foundational work involved screening for molecules capable of blocking the activity of hyaluronidase (B3051955), a key enzyme in tissue remodeling and disease pathology[1].

Origin: The identified active compound, sulfuretin, is a natural product found in a variety of flowering plants. The specific plant species that served as the source for the initial discovery in the aforementioned research has not been publicly disclosed. However, sulfuretin is known to be present in plants such as Dendranthema morifolium and Cotoneaster simonsii.

Mechanism of Action

Preclinical investigations in a laboratory setting have elucidated the primary mechanism by which sulfuretin exerts its biological effects. The compound has been shown to be a potent inhibitor of the enzyme hyaluronidase[1].

2.1. Inhibition of Hyaluronidase and its Downstream Effects:

Hyaluronidases are a class of enzymes responsible for the degradation of hyaluronic acid (HA), a major component of the extracellular matrix. The breakdown of high-molecular-weight HA into smaller fragments is a critical step in various pathological processes. Sulfuretin's inhibitory action on hyaluronidase prevents this degradation, thereby mitigating the downstream effects of HA fragments, which include:

-

Impeding Myelin Repair: In the context of demyelinating diseases such as multiple sclerosis, fragments of hyaluronic acid are known to inhibit the maturation of oligodendrocyte progenitor cells (OPCs) into mature, myelin-producing oligodendrocytes. By preventing the formation of these inhibitory HA fragments, sulfuretin promotes an environment conducive to myelin repair[1].

-

Modulating the Tumor Microenvironment: In certain cancers, the degradation of hyaluronic acid by hyaluronidases contributes to a pro-tumoral microenvironment. Sulfuretin's ability to block this process suggests a potential role in cancer therapy.

2.2. Inhibition of CEMIP Activity:

Further studies have demonstrated that sulfuretin also blocks the activity of the Cell Migration-Inducing and Hyaluronan-Binding Protein (CEMIP) in tumor cell lines and oligodendrocyte progenitor cells[1]. CEMIP is another key player in the regulation of hyaluronic acid metabolism and has been implicated in cancer progression and inflammation.

The dual inhibition of both hyaluronidase and CEMIP positions sulfuretin as a compelling candidate for further therapeutic development.

Summary of Key Findings

| Target | Effect of Sulfuretin | Cell Types Tested | Therapeutic Implication |

| Hyaluronidase | Inhibition of enzymatic activity | Not specified in detail | Multiple Sclerosis, Cancer |

| CEMIP | Inhibition of activity | Tumor cell line, Oligodendrocyte progenitor cells | Cancer, Neurodegenerative diseases |

| Oligodendrocyte Maturation | Promotes maturation (indirectly) | Oligodendrocyte progenitor cells | Multiple Sclerosis, other demyelinating conditions |

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of sulfuretin have not yet been fully published in a peer-reviewed format. The available information is from a news release announcing the discovery. However, a generalized workflow can be inferred.

Generalized Experimental Workflow:

-

Plant Material Processing: Grinding and extraction of phytochemicals from various flowering plants.

-

Compound Library Screening: High-throughput screening of the plant extracts to identify inhibitors of hyaluronidase activity.

-

Hit Identification and Characterization: Isolation and structural elucidation of the active compound, identified as sulfuretin.

-

In Vitro Validation: Testing the purified sulfuretin in cell-based assays to confirm its inhibitory activity against hyaluronidase and CEMIP. These assays were performed in tumor cell lines and oligodendrocyte progenitor cells.

Signaling Pathways and Experimental Workflow Diagrams

Caption: Proposed mechanism of sulfuretin in promoting myelin repair.

Caption: Generalized workflow for the discovery of sulfuretin.

Future Directions

The discovery of sulfuretin's bioactivity is a promising first step. The immediate future direction for the research, as stated by the discovering scientists, is to evaluate the compound's efficacy and safety in animal models of multiple sclerosis and cancer[1]. These preclinical studies will be crucial in determining the therapeutic potential of sulfuretin and its suitability for advancement into clinical trials. Further research is also warranted to explore its efficacy in other neurodegenerative conditions where hyaluronic acid fragmentation is implicated, such as Alzheimer's disease and stroke[1].

References

Bioactive Compounds from Streptomyces purpurascens: A Technical Guide

Abstract

Streptomyces purpurascens, a soil-dwelling bacterium, is a known producer of a variety of secondary metabolites with significant biological activities. This technical guide provides an in-depth overview of the bioactive compounds isolated from this microorganism, with a primary focus on rhodomycin (B1170733) analogues. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the antibacterial and cytotoxic properties of these compounds, presenting quantitative data in a structured format. Furthermore, it outlines the experimental protocols for the isolation, purification, and biological evaluation of these molecules. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and the proposed mechanism of action for this class of compounds.

Introduction

The genus Streptomyces is renowned for its capacity to produce a wide array of bioactive secondary metabolites, which have been a cornerstone of pharmaceutical discovery for decades. Streptomyces purpurascens has been identified as a producer of several potent compounds, most notably rhodomycin analogues, which belong to the anthracycline class of antibiotics.[1][2] Anthracyclines are a critical group of natural products known for their pronounced antibacterial and antitumor activities.[1] This guide synthesizes the current knowledge on the bioactive compounds derived from S. purpurascens, their biological effects, and the methodologies employed for their study.

Bioactive Compounds and Their Activities

Research into a strain of Streptomyces purpurascens isolated from soil has led to the identification of several rhodomycin analogues.[1][3] These compounds have demonstrated significant biological activity, particularly against Gram-positive bacteria and cancer cell lines.

Antibacterial Activity

The crude extract from S. purpurascens exhibits strong antimicrobial activity.[1] Further purification has led to the isolation of several fractions, with some showing potent antibacterial effects. The primary antibacterial data is summarized in the table below.

Table 1: Antibacterial Activity of Compounds from Streptomyces purpurascens

| Compound/Fraction | Identified As | Test Organism | MIC (μg/mL) | Reference |

| Compound E | Rhodomycin B | Bacillus subtilis | 2 | [1][3][4] |

Cytotoxic Activity

In addition to their antibacterial properties, certain compounds isolated from S. purpurascens have shown cytotoxic effects against cancer cell lines. The data from these cytotoxicity assays are presented below.

Table 2: Cytotoxic Activity of Compounds from Streptomyces purpurascens

| Compound/Fraction | Identified As | Cell Line | IC50 (μg/mL) | Notes | Reference |

| Compound A | α2-Rhodomycin II | HeLa | 8.8 | No cytotoxicity observed against L929 cells. | [1][4] |

| Compound E | Rhodomycin B | HeLa | 8.8 | No cytotoxicity observed against L929 cells. | [1][4] |

| Compound F | Obelmycin | HeLa | 8.8 | No cytotoxicity observed against L929 cells. | [1][4] |

Experimental Protocols

This section provides a detailed description of the methodologies used for the isolation, purification, and biological evaluation of bioactive compounds from Streptomyces purpurascens.

Isolation and Culturing of Streptomyces purpurascens

-

Isolation: The microorganism is isolated from soil samples. Pre-treatment of the soil can be done by heating to select for spore-forming bacteria like Streptomyces. The soil is then serially diluted and plated on a suitable medium such as Starch-Casein (SC) agar.[1]

-

Culturing for Antibiotic Production: For the production of secondary metabolites, the isolated S. purpurascens is grown in a liquid medium, for example, Yeast Extract-Malt Extract (YEME) broth. The culture is incubated for a specified period to allow for the biosynthesis of the bioactive compounds.[1]

Extraction and Purification of Bioactive Compounds

The general workflow for extracting and purifying compounds from S. purpurascens is depicted in the diagram below.

Caption: Workflow for isolation, extraction, and bioactivity screening.

-

Extraction: The culture broth is subjected to solvent extraction, commonly with ethyl acetate, to separate the organic-soluble secondary metabolites from the aqueous medium.[1][4]

-

Purification: The crude extract is then purified to isolate individual compounds. A common method for this is preparative Thin Layer Chromatography (TLC), which separates compounds based on their polarity.[1][3]

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Bacillus subtilis) is prepared in a suitable broth medium.

-

Serial Dilution: The purified compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test organism.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5][6]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: The cancer cell line (e.g., HeLa) is seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the purified compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).[7][8]

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[7][8]

Mechanism of Action

Rhodomycins belong to the anthracycline class of compounds. While the specific signaling pathways for the rhodomycin analogues from S. purpurascens have not been fully elucidated, the general mechanism of action for anthracyclines involves the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS).

Caption: Proposed mechanism of action for anthracyclines.

This proposed mechanism involves the drug intercalating with DNA and inhibiting the action of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA strand breaks and ultimately induces apoptosis (programmed cell death). Additionally, anthracyclines can generate ROS, which causes further cellular damage and contributes to their cytotoxic effects.

Conclusion

Streptomyces purpurascens is a valuable source of bioactive compounds, particularly rhodomycin analogues, with demonstrated antibacterial and cytotoxic activities. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in the discovery and development of novel therapeutics from natural sources. Further investigation into the specific mechanisms of action and potential for in vivo efficacy of these compounds is warranted.

References

- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptomyces purpurascens - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. academic.oup.com [academic.oup.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Secondary Metabolites of Helleborus purpurascens

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Helleborus purpurascens, a perennial herbaceous plant belonging to the Ranunculaceae family, has a long history in traditional medicine, particularly in Eastern Europe.[1] Modern phytochemical investigations have revealed a complex and diverse array of secondary metabolites, which are responsible for both its therapeutic properties and its noted toxicity.[1][2] This technical guide provides a comprehensive overview of the major secondary metabolites found in H. purpurascens, detailed experimental protocols for their extraction and analysis, a summary of their biological activities with a focus on relevant signaling pathways, and a compilation of quantitative data to support further research and development. The primary classes of bioactive compounds include cardiac glycosides, saponins (B1172615), thionins (peptides), ecdysteroids, and various phenolic compounds, each with distinct and potent biological effects ranging from cytotoxic and immunomodulatory to antimicrobial and anti-inflammatory.[1][3][4] This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Major Secondary Metabolites of Helleborus purpurascens

The underground parts (roots and rhizomes) of Helleborus purpurascens are particularly rich in a variety of bioactive secondary metabolites.[1] The primary classes of these compounds are detailed below.

-

Cardiac Glycosides: These are steroidal glycosides known for their potent effects on cardiac muscle. The most notable cardiac glycoside in H. purpurascens is hellebrin (B89052) , which is found in higher concentrations in this species compared to other Helleborus species.[1] Hellebrin and its aglycone, hellebrigenin, are recognized for their significant cytotoxic activities against various cancer cell lines.[5]

-

Saponins: H. purpurascens contains a variety of steroidal saponins.[1] These compounds are known for a wide range of biological activities, including antiproliferative, immunomodulatory, and antihepatotoxic effects.[1] The complex nature of these saponins contributes significantly to the overall pharmacological profile of the plant extracts.

-

Thionins (Cysteine-Rich Peptides): These are small, cysteine-rich peptides with potent biological activities. Hellethionins isolated from H. purpurascens have demonstrated antimicrobial, antifungal, cytotoxic, and antiviral properties.[1][2] Their potential as immunotoxins in cancer therapy is an area of active research.[1]

-

Ecdysteroids: Phytoecdysteroids, such as β-ecdysone , are another class of steroids found in H. purpurascens.[3][6] These compounds are known to possess a range of pharmacological effects, including immunomodulatory and cytotoxic activities.[6][7]

-

Polyphenolic Compounds and Flavonoids: H. purpurascens is a rich source of polyphenolic compounds and tannins.[1] Specific flavonoids identified in hydroalcoholic extracts include epicatechin, quercetin, and kaempferol .[5] These compounds are largely responsible for the antioxidant properties of the plant extracts and also contribute to their cytotoxic effects.[5]

-

Lactones: The γ-lactone protoanemonin is a characteristic and highly reactive compound found in many members of the Ranunculaceae family, including H. purpurascens.[2] It is known for its antimicrobial and antimutagenic properties.[1]

-

Amino Acids and Peptides: A diverse range of amino acids and small peptides have been identified in H. purpurascens extracts, with their composition being dependent on the extraction solvent.[2] Some of these, including the non-proteinogenic amino acid pipecolic acid , have been noted in significant concentrations.[8]

Experimental Protocols

This section provides detailed methodologies for the extraction, separation, and analysis of secondary metabolites from Helleborus purpurascens, as well as a protocol for assessing their cytotoxic activity.

General Extraction Protocols

The choice of solvent significantly influences the profile of extracted secondary metabolites.

3.1.1 Methanolic Extraction (for Ecdysteroids and Polyphenols) [3]

-

Maceration: Soak 150 g of dried and powdered Helleborus purpurascens root (Hellebori radix) in 1500 mL of methanol (B129727) (1:10 w/v).

-

Incubation: Allow the mixture to stand for 48 hours at room temperature with occasional agitation.

-

Filtration: Filter the mixture to separate the extract from the plant material.

-

Concentration: Concentrate the crude extract under reduced pressure (72–74 mmHg) to obtain a thick extract (Extractum spissum).

-

Stock Solution Preparation: Dissolve the concentrated extract in 20% ethanol (B145695) to a desired stock concentration (e.g., 250 mg/mL) for further analysis and bioassays.

3.1.2 Hydroalcoholic Extraction (for Flavonoids and Saponins) [3][5]

-

Reflux Extraction: Place 150 g of dried and powdered Hellebori radix in a flask with 1500 mL of 30% ethanol (1:10 w/v).

-

Heating: Heat the mixture under reflux for 30 minutes.

-

Filtration: Filter the hot mixture to separate the extract.

-

Concentration and Storage: Concentrate the extract under reduced pressure and store for further use.

Chromatographic Analysis

3.2.1 High-Performance Liquid Chromatography (HPLC) for Polyphenols and Ecdysteroids This is a general method based on protocols for related plant extracts and may require optimization.

-

System: HPLC system equipped with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-40 min: Linear gradient from 10% to 60% B

-

40-45 min: Linear gradient from 60% to 90% B

-

45-50 min: Hold at 90% B

-

50-55 min: Return to 10% B

-

55-60 min: Re-equilibration at 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: Monitor at 254 nm for ecdysteroids and 280 nm and 320 nm for phenolic compounds.

-

Quantification: Use external standards of reference compounds (e.g., β-ecdysone, caffeic acid, quercetin, kaempferol) for quantification.

3.2.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acids [2][9]

-

Extraction: Extract free amino acids from powdered plant material using 0.1 M HCl in an ultrasonic bath.

-

Derivatization (using EZ:faast™ kit or similar):

-

Dry the extract completely under a stream of nitrogen.

-

Add a derivatization agent (e.g., a mixture of propyl chloroformate and propanol) to convert amino acids into their volatile esters.

-

Follow the specific instructions of the derivatization kit for reaction time and temperature.

-

-

GC-MS System:

-

Column: ZB-AAA GC column (or equivalent column for amino acid analysis).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 110 °C, hold for 1 min.

-

Ramp to 320 °C at a rate of 10 °C/min.

-

Hold at 320 °C for 5 min.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 550.

-

Identification: Compare mass spectra with a reference library (e.g., NIST/NBS).

-

Cytotoxicity Assay (MTT Assay)[10][11]

-

Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, Jurkat, BT-20) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Trypsinize adherent cells or collect suspension cells, count them, and seed into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well for adherent cells, 2.5 x 10³ cells/well for suspension cells). Allow adherent cells to attach overnight.

-

Treatment: Prepare serial dilutions of the H. purpurascens extract or isolated compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test substances. Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.1%) and a positive control (e.g., 5-fluorouracil).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Biological Activities and Signaling Pathways

The secondary metabolites of Helleborus purpurascens exhibit a broad spectrum of biological activities, with cytotoxic and immunomodulatory effects being the most extensively studied.

Cytotoxic and Antiproliferative Activity

Extracts of H. purpurascens and its isolated compounds, particularly cardiac glycosides like hellebrin and bufadienolides, have demonstrated potent cytotoxic effects against a range of cancer cell lines.[5][7][10] The underlying mechanism often involves the induction of apoptosis.

Apoptosis Induction via the Intrinsic (Mitochondrial) Pathway: A hydroalcoholic extract of H. purpurascens has been shown to induce apoptosis in breast cancer cells by modulating the expression of genes in the Bcl-2 family.[5][11] Specifically, the treatment leads to a decrease in the expression of the anti-apoptotic gene Bcl-2 and an increase in the expression of the pro-apoptotic genes Bad and Bax.[5][11] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.[11]

Bufadienolides and ecdysteroids can also induce apoptosis through a caspase-9-dependent mechanism, which may also involve the activation of Jun N-terminal kinases (JNK).[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. The Regulation of JNK Signaling Pathways in Cell Death through the Interplay with Mitochondrial SAB and Upstream Post-Translational Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abeomics.com [abeomics.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

Purpurascenin: Unraveling the Preliminary Mechanism of Action

Limited publicly available data currently restricts a comprehensive understanding of the mechanism of action for Purpurascenin. However, preliminary studies indicate a potential role as a receptor antagonist.

Initial research has identified this compound A, a compound isolated from the mushroom Cortinarius purpurascens, as an antagonist of the 5-HT2A G protein-coupled receptor.[1] This finding suggests that this compound A can block the receptor, thereby inhibiting the downstream signaling pathways typically initiated by the natural ligand, serotonin (B10506) (5-HT). The 5-HT2A receptor is involved in a wide range of physiological and neurological processes, and its modulation by antagonists can have significant therapeutic implications.

At present, detailed quantitative data, such as IC50 values from dose-response studies, and specific experimental protocols related to this compound's antagonistic activity are not extensively documented in the public domain. Further research is required to fully characterize its potency, selectivity, and the precise molecular interactions with the 5-HT2A receptor.

Visualizing the Antagonistic Action

The following diagram illustrates the proposed antagonistic mechanism of this compound A at the 5-HT2A receptor.

Figure 1: Proposed antagonistic action of this compound A on the 5-HT2A receptor.

Future Directions and Data Gaps

The preliminary nature of the available information on this compound's mechanism of action highlights a significant need for further investigation. Key areas for future research include:

-

Quantitative Analysis: Dose-response studies to determine the potency (e.g., IC50 or Ki values) of this compound A and its analogs as 5-HT2A receptor antagonists.

-

Selectivity Profiling: Screening against a panel of other G protein-coupled receptors and targets to assess the selectivity of this compound compounds.

-

Signaling Pathway Elucidation: Detailed investigation into the specific downstream signaling pathways modulated by this compound's interaction with the 5-HT2A receptor.

-

Functional Assays: Cellular and in vivo studies to understand the physiological and potential therapeutic effects of this compound resulting from its receptor antagonism.

-

Apoptosis and Anticancer Studies: While the initial search did not yield information on the role of this compound in apoptosis or its anticancer activity, these are crucial areas for future exploration given the diverse biological activities of natural products.

Due to the nascent stage of research, comprehensive tables of quantitative data and detailed experimental protocols for a range of assays are not yet available. As more studies are conducted and published, a more in-depth technical guide can be developed. The scientific community awaits further research to unlock the full therapeutic potential of this novel compound.

References

Elucidation of Purple Pigment Biosynthesis: A Technical Guide on Anthocyanins and Bergenin

A technical guide for researchers, scientists, and drug development professionals on the biosynthesis of purple pigments in plants. While the biosynthetic pathway for "Purpurascenin" is not currently elucidated in scientific literature, this guide details the well-established pathways of two significant purple pigments: anthocyanins and bergenin.

Introduction

The vibrant purple hues observed in the plant kingdom are attributable to a diverse array of specialized metabolites. These pigments play crucial roles in plant physiology, from attracting pollinators to protecting against UV radiation. For researchers, they represent a rich source of bioactive compounds with potential applications in medicine and biotechnology. This technical guide provides an in-depth exploration of the biosynthetic pathways of two major classes of purple pigments: the widespread anthocyanins and the more specific C-glycoside, bergenin. While the compound "this compound" (3,5,6,7,8-pentamethoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one) is a known chemical entity, its biosynthetic origins in nature remain uncharacterized[1][2]. Therefore, this document focuses on well-documented pathways that exemplify the generation of purple pigments in plants.

Chapter 1: The Anthocyanin Biosynthesis Pathway

Anthocyanins are a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors in plants[3][4]. Their biosynthesis is a well-characterized branch of the phenylpropanoid pathway[5][6][7].

Core Biosynthetic Pathway

The synthesis of anthocyanins begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the basic anthocyanidin scaffolds, which are then modified to form stable anthocyanins[5][7]. The core pathway is summarized below.

References

- 1. This compound | C23H26O10 | CID 340131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C23H26O10) [pubchemlite.lcsb.uni.lu]

- 3. Biosynthesis of plant pigments: anthocyanins, betalains and carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Research Advances in the Synthesis and Regulation of Apple Anthocyanins [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Unveiling Purpurascenin: A Technical Guide to the Natural Sources and Isolation of Bioactive Compounds from purpurascens Species

A Note on Terminology: The term "Purpurascenin" does not correspond to a recognized compound in the current scientific literature. It is plausible that this term is a neologism or a misspelling of a compound derived from a species bearing the name purpurascens. This guide will focus on Bergenin (B1666849) , a well-characterized and medicinally significant C-glycoside prominently found in Bergenia purpurascens, a plant species whose name aligns with the user's query. The methodologies and pathways detailed herein for Bergenin serve as a representative example of the scientific exploration of natural products from such species.

Introduction to Bergenin

Bergenin is a C-glycoside of 4-O-methyl gallic acid that exhibits a range of biological activities, making it a compound of significant interest for researchers, scientists, and drug development professionals. It is notably the primary active ingredient in several traditional antitussive drugs.[1][2] The core structure of bergenin, featuring a stable C-C bond between the sugar moiety and the aglycone, confers resistance to acidic and enzymatic hydrolysis.[1] This guide provides a comprehensive overview of the natural sources of bergenin and the methodologies for its isolation and purification.

Natural Sources of Bergenin

Bergenin is predominantly isolated from plant species belonging to the genus Bergenia, particularly Bergenia purpurascens. It is also found in other medicinal plants such as Ardisia japonica.[1][2] The concentration of bergenin can vary depending on the plant part, geographical location, and season of collection.

Biosynthesis of Bergenin

The biosynthetic pathway of bergenin has been elucidated, starting from shikimic acid.[1][2] The key enzymatic steps involve a shikimate dehydrogenase (SDH), O-methyltransferases (OMTs), and a C-glycosyltransferase (CGT).[1]

The pathway can be summarized as follows:

-

Shikimic Acid to Gallic Acid: The enzyme shikimate dehydrogenase (BpSDH2 in B. purpurascens) catalyzes the two-step dehydrogenation of shikimic acid to produce gallic acid (GA).[1][2]

-

Methylation of Gallic Acid: O-methyltransferases (BpOMT1 in B. purpurascens and AjOMT1 in A. japonica) facilitate the methylation at the 4-OH position of gallic acid, forming 4-O-methyl gallic acid (4-O-Me-GA).[1][2]

-

C-Glycosylation: A C-glycosyltransferase (AjCGT1 in A. japonica) transfers a glucose moiety to the C-2 position of 4-O-methyl gallic acid, yielding 2-Glucosyl-4-O-methyl gallic acid.[1]

-

Ring Closure: The final step involves an intramolecular dehydration and ring-closure reaction to form the characteristic structure of bergenin.[2]

References

A Technical Guide to the Bioactive Compounds of Helleborus purpurascens: Spectroscopic Insights and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current scientific knowledge on the chemical constituents of Helleborus purpurascens, a plant with a long history in traditional medicine. While truly novel compounds with complete spectroscopic characterization remain largely unelucidated in publicly accessible literature, this guide summarizes the existing data on known compounds and compound classes, details the experimental protocols for their isolation and analysis, and visualizes the proposed biological pathways they modulate.

Identified Bioactive Compounds in Helleborus purpurascens

Helleborus purpurascens is a rich source of a variety of phytochemicals, many of which are believed to contribute to its therapeutic and toxic properties. The primary classes of compounds identified include cardiac glycosides, saponins, thionins, and various low-molecular-weight metabolites. Recent studies have focused on the identification of amino acids, peptides, and polyphenolic compounds within extracts of this plant.

While comprehensive spectroscopic data (¹H-NMR, ¹³C-NMR, UV-Vis, IR) for novel, isolated compounds are not extensively detailed in the available literature, mass spectrometry (MS) coupled with chromatographic techniques such as Gas Chromatography (GC-MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) has been instrumental in identifying known components within various extracts.

Table 1: Mass Spectrometry Data for Amino Acids Identified in Helleborus purpurascens Extracts

| Compound | Molecular Weight ( g/mol ) | Method of Identification | Reference |

| Alanine | 89.09 | GC-MS | [1] |

| Valine | 117.15 | GC-MS | [1] |

| Leucine | 131.17 | GC-MS | [1] |

| Isoleucine | 131.17 | GC-MS | [1] |

| Proline | 115.13 | GC-MS | [1] |

| Serine | 105.09 | GC-MS | [1] |

| Threonine | 119.12 | GC-MS | [1] |

| Phenylalanine | 165.19 | GC-MS | [1] |

| Aspartic Acid | 133.10 | GC-MS | [1] |

| Glutamic Acid | 147.13 | GC-MS | [1] |

| Lysine | 146.19 | GC-MS | [1] |

| Tyrosine | 181.19 | GC-MS | [1] |

Note: This table is a representation of amino acids identified in extracts and does not imply they are novel compounds. The primary purpose is to showcase the application of mass spectrometry in the analysis of H. purpurascens constituents.

One compound of interest that has been isolated is MCS-18, described as a macrocyclic carbon suboxide.[2][3] However, its detailed spectroscopic data are not fully available in the reviewed literature. The biological activity of this and other compounds is an active area of research.

Experimental Protocols

The isolation and analysis of compounds from Helleborus purpurascens typically follow a multi-step process involving extraction, fractionation, and characterization.

2.1. Extraction of Bioactive Compounds

A common method for extracting a broad range of compounds is maceration using a hydroalcoholic solvent.

-

Plant Material Preparation: The roots and rhizomes of Helleborus purpurascens are collected, washed, and dried at room temperature to prevent enzymatic degradation of the phytoconstituents. The dried plant material is then ground into a fine powder.

-

Maceration: The powdered plant material is submerged in a 70% ethanol (B145695) solution in a sealed container. The mixture is left to stand for a period of seven days at room temperature with occasional agitation to ensure thorough extraction.

-

Filtration and Concentration: The mixture is then filtered to separate the liquid extract from the solid plant residue. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude hydroalcoholic extract.

2.2. Chromatographic Separation and Spectroscopic Analysis

The crude extract is a complex mixture that requires further separation to isolate and identify individual compounds.

-

Fractionation: The crude extract can be subjected to further separation using solvents of varying polarity to obtain fractions with different chemical profiles.

-

Chromatography: Techniques such as RP-HPLC and GC-MS are employed for the separation and identification of individual components within the fractions.[1]

-

RP-HPLC: This technique is suitable for separating a wide range of compounds, including amino acids and polyphenols. Identification is typically achieved by comparing the retention times of the peaks in the sample chromatogram with those of known standards.

-

GC-MS: This method is highly effective for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like amino acids, a derivatization step is necessary before analysis. The mass spectrometer provides mass-to-charge ratios (m/z) of the fragmented molecules, which serve as a "fingerprint" for identification by comparison with mass spectral libraries.

-

Visualizing Experimental and Biological Pathways

3.1. Experimental Workflow for Compound Isolation and Identification

The following diagram illustrates a generalized workflow for the extraction, separation, and analysis of bioactive compounds from Helleborus purpurascens.

3.2. Proposed Signaling Pathways of Helleborus purpurascens Compounds

While the precise mechanisms of action for many of the novel compounds in Helleborus purpurascens are still under investigation, studies on extracts and the partially characterized compound MCS-18 have suggested several biological targets and signaling pathways. These include immunomodulatory and antiproliferative effects.

The diagram below conceptualizes the proposed high-level signaling interactions.

References

In Vitro Anticancer Activity of Streptomyces purpurascens Extracts: A Technical Guide

This technical guide provides an in-depth overview of the in vitro anticancer activity of extracts derived from Streptomyces purpurascens. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of natural products as a source for novel anticancer agents. This document summarizes key findings, details experimental methodologies, and presents data in a structured format to facilitate further research and development.

Introduction

Streptomyces, a genus of Gram-positive bacteria, is renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1] Among these, Streptomyces purpurascens has been identified as a producer of bioactive compounds with cytotoxic effects against cancer cell lines.[2][3] This guide focuses on the in vitro evaluation of the anticancer potential of S. purpurascens extracts and its isolated compounds. The primary compounds of interest from S. purpurascens with demonstrated anticancer activity are analogues of rhodomycin (B1170733), a type of anthracycline antibiotic.[2][4]

Quantitative Data on Cytotoxic Activity

The cytotoxic effects of compounds isolated from Streptomyces purpurascens have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for compounds isolated from S. purpurascens.

| Compound/Extract | Cancer Cell Line | IC50 Value (µg/mL) | Normal Cell Line | Cytotoxicity against Normal Cells |

| α2-Rhodomycin II | HeLa | 8.8 | L929 | Not cytotoxic |

| Obelmycin | HeLa | 8.8 | L929 | Not cytotoxic |

| Rhodomycin B | HeLa | 8.8 | L929 | Not cytotoxic |

Data sourced from Holkar et al., 2013.[2]

Experimental Protocols

A standardized approach is crucial for the reliable assessment of the anticancer activity of natural product extracts. This section details the key experimental protocols employed in the study of Streptomyces purpurascens extracts.

Preparation of Streptomyces purpurascens Extract

-

Culturing: Streptomyces purpurascens is cultured in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: The crude antibiotic complex is typically obtained through solvent extraction, commonly using ethyl acetate.[2]

-

Purification: The crude extract is then subjected to purification techniques such as preparative Thin Layer Chromatography (TLC) to isolate individual bioactive fractions.[2]

Cell Culture and Maintenance

-

Cell Lines: Human cervical cancer cell line (HeLa) and a normal fibroblast cell line (L929) are commonly used to assess cytotoxic activity and selectivity.[2]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2.5 × 10^5 cells/ml and allowed to adhere for 24 hours.[2]

-

Treatment: The cells are then treated with various concentrations of the S. purpurascens extracts or purified compounds.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the investigation of the in vitro anticancer activity of Streptomyces purpurascens extracts.

Caption: Experimental workflow for anticancer activity screening.

Hypothetical Signaling Pathway

While the precise molecular mechanisms of action for rhodomycin analogues from S. purpurascens are not fully elucidated in the provided context, many anthracyclines are known to induce apoptosis. The diagram below illustrates a simplified, hypothetical apoptosis signaling pathway that could be activated by these compounds.

Caption: Hypothetical apoptosis induction pathway.

Conclusion

Extracts from Streptomyces purpurascens, particularly the isolated rhodomycin analogues, have demonstrated significant in vitro cytotoxic activity against the HeLa cancer cell line while showing no toxicity to the normal L929 cell line.[2] This selectivity highlights the potential of these compounds as candidates for further anticancer drug development. The methodologies outlined in this guide provide a framework for future research aimed at elucidating the mechanisms of action and exploring the therapeutic potential of these natural products against a broader range of cancer types. Further studies are warranted to identify and characterize other bioactive compounds from S. purpurascens and to investigate their efficacy in preclinical models.

References

- 1. Bioactive secondary metabolites produced by Streptomyces spp.: Overview of antibacterial and anticancer properties [mid.journals.ekb.eg]

- 2. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Streptomyces purpurascens - Wikipedia [en.wikipedia.org]

Preliminary Toxicological Profile of Purpurascenin: A Data Gap

Despite a comprehensive search of available scientific literature, no toxicological data or studies related to Purpurascenin could be identified. Therefore, the creation of a detailed toxicological profile, as requested, is not possible at this time.

This compound, a chemical compound registered in public databases such as PubChem with the Chemical Abstracts Service (CAS) number 79105-52-5, currently lacks any published research on its potential toxic effects.[1] This includes a complete absence of information regarding:

-

Acute, sub-chronic, or chronic toxicity studies.

-

In vitro and in vivo toxicological assessments.

-

Determination of lethal dose (LD50) or effective concentration (EC50) values.

-

Genotoxicity, carcinogenicity, or reproductive toxicity.

-

Mechanisms of action or effects on cellular signaling pathways.

The initial search aimed to gather quantitative data, experimental methodologies, and information on affected biological pathways to construct a comprehensive technical guide. However, the lack of any primary or secondary research on the toxicology of this compound prevents the fulfillment of these requirements.

For researchers, scientists, and drug development professionals interested in this compound, this represents a significant data gap. Any future investigation or consideration of this compound for therapeutic or other applications would necessitate a full suite of toxicological studies to be conducted, starting from baseline in vitro cytotoxicity assays and progressing to more complex in vivo models.

It is crucial to emphasize that the absence of toxicity data does not imply that this compound is safe. Rather, it signifies that its potential hazards to human health and the environment are entirely unknown. Any handling or research involving this compound should be conducted with appropriate caution and under controlled laboratory conditions until a formal toxicological assessment is performed.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Bioactive Compounds from Streptomyces purpurascens

Audience: Researchers, scientists, and drug development professionals.

Introduction

Streptomyces purpurascens is a filamentous Gram-positive bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites.[1] This species, in particular, is noted for producing anthracyclines, such as rhodomycins, which are aromatic polyketides with significant biological activities, including antibacterial and cytotoxic properties.[2][3] The discovery and development of novel therapeutic agents frequently rely on the efficient extraction and purification of these bioactive compounds.

These application notes provide detailed protocols for the cultivation of Streptomyces purpurascens to promote the synthesis of secondary metabolites and for the subsequent extraction of both intracellular and extracellular bioactive compounds. The methodologies described are foundational for researchers in natural product discovery, microbiology, and pharmaceutical development.

Cultivation for Secondary Metabolite Production

The production of secondary metabolites by Streptomyces is highly dependent on culture conditions, as these compounds are typically synthesized during the stationary phase of growth or in response to specific environmental cues.[1][4] Optimization of media components and physical parameters is critical for maximizing yield.

Experimental Protocol: Cultivation

-

Media Preparation: Prepare a suitable liquid fermentation medium such as Glucose Soyabean Meal Medium or Yeast Extract-Malt Extract (YEME) Broth.[2][5] For initial isolation and maintenance, Starch-Casein (SC) Agar or YEME Agar can be used.[2]

-

Inoculum Preparation:

-

Aseptically transfer a colony or spore suspension of S. purpurascens into a flask containing a seed culture medium (e.g., YEME broth).[6][7]

-

Incubate the seed culture on a rotary shaker (e.g., 200 rpm) at 28-30°C for 48-72 hours, or until sufficient growth is observed.[5][7] The growth rate can vary, so monitoring is recommended.[5]

-

-

Fermentation:

-

Inoculate the main production medium with the seed culture (typically a 1-10% v/v inoculation).[6][8]

-

Incubate the production culture under controlled conditions. Optimal parameters for S. purpurascens have been reported around pH 7.5 and a temperature of 38°C.[3][9]

-

Continue incubation for 7 to 14 days to allow for the production of secondary metabolites.[7][10]

-

-

Harvesting: After the incubation period, the culture broth is harvested for extraction. The first step is to separate the mycelial biomass from the culture supernatant.[10]

Data Presentation: Optimizing Production

The yield of bioactive compounds can be significantly influenced by culture parameters. The following table summarizes the effects of various factors on the production of antimicrobial metabolites by S. purpurascens, as determined by the zone of inhibition against test organisms.

| Parameter | Condition | Outcome (Zone of Inhibition) | Reference |

| pH | 7.5 | 31 ± 1 mm | [3][9] |

| 8.0 | 27 ± 1 mm | [3][9] | |

| Temperature | 38°C | 32 ± 2 mm | [3][9] |

| Carbon Source | Glucose | 31 ± 2 mm | [3][9] |

| Starch | 30 ± 3 mm | [3][9] | |

| Nitrogen Source | Sodium Nitrate | Enhanced Production | [3][9] |

Extraction of Bioactive Compounds

Bioactive compounds can be intracellular (retained within the mycelia) or extracellular (secreted into the fermentation broth).[11] Therefore, both the mycelial biomass and the cell-free supernatant should be processed.

Experimental Protocol: Separation of Biomass and Supernatant

-

Transfer the harvested culture broth into centrifuge tubes.

-

Centrifuge at approximately 5,000 rpm for 20 minutes at 4°C to pellet the mycelial biomass.[10][11]

-

Carefully decant the supernatant (the cell-free broth) into a sterile flask. The supernatant will be used for extracellular extraction.

-

Wash the mycelial pellet with sterile distilled water to remove residual medium components and centrifuge again. Repeat this step three times.[11] The washed pellet will be used for intracellular extraction.

Experimental Protocol: Extracellular Compound Extraction

This protocol focuses on liquid-liquid extraction using an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for extracting a broad range of secondary metabolites from Streptomyces culture filtrates.[2][6][10][12]

-

Transfer the cell-free supernatant to a separating funnel.

-

Add an equal volume of ethyl acetate (1:1 v/v) to the funnel.[6][13]

-

Shake the funnel vigorously for 15-30 minutes to ensure thorough mixing and partitioning of the compounds into the organic phase.[6] Periodically vent the funnel to release pressure.

-

Allow the layers to separate. The upper layer is typically the organic (ethyl acetate) phase containing the bioactive compounds.[13]

-

Carefully collect the ethyl acetate layer. Repeat the extraction process on the aqueous layer with fresh ethyl acetate to maximize recovery.[11]

-

Pool the collected organic phases. To remove any residual water, dry the extract over anhydrous sodium sulfate (B86663) (Na2SO4).[11]

-

Filter the dried extract to remove the Na2SO4.

-

Concentrate the filtrate to dryness using a rotary evaporator at a temperature of 40-50°C.[6][11]

-

The resulting crude extract can be weighed and resuspended in a small volume of a suitable solvent (e.g., methanol (B129727) or DMSO) for bioassays and further purification.[2]

Experimental Protocol: Intracellular Compound Extraction

This protocol involves cell disruption followed by solvent extraction.

-

Take the washed mycelial pellet obtained from the separation step.

-

Resuspend the cells in a small amount of methanol.[11]

-

Transfer the suspension to a mortar and grind thoroughly with a pestle to mechanically disrupt the cell walls.[11]

-

Add more solvent (e.g., methanol or acetone) to the ground mycelia, typically in a 1:1 (w/v) ratio.[2][11]

-

Transfer the mixture to a flask and shake vigorously on an orbital shaker overnight to ensure complete extraction.[11]

-

Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the cell debris from the solvent extract.

-

Concentrate the filtrate using a rotary evaporator at 50°C to obtain the crude intracellular extract.[11]

-

Store the dried extract at 4°C for further analysis.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from cultivation to the extraction of bioactive compounds.

Caption: Workflow for Bioactive Compound Extraction.

Generalized Secondary Metabolism Signaling

While the specific signaling cascades in S. purpurascens are complex, this diagram illustrates the general principle of how environmental signals can activate the production of secondary metabolites in Streptomyces.

Caption: Generalized Secondary Metabolism Activation.

Downstream Processing

The crude extracts obtained from these protocols are complex mixtures. Further purification is necessary to isolate individual bioactive compounds.

-

Chromatography: Techniques such as Thin Layer Chromatography (TLC) can be used for initial separation and analysis of the extract's components.[2][10] For preparative purification, Column Chromatography is employed to separate the compounds in larger quantities.[11][14]

-

Structural Elucidation: Once purified, the chemical structure of the bioactive compounds can be determined using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).

References

- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New insights on the development of Streptomyces and their relationships with secondary metabolite production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Exploration of the Bioactivity of Pigmented Extracts from Streptomyces Strains Isolated Along the Banks of the Guaviare and Arauca Rivers (Colombia) [mdpi.com]

- 8. pjmonline.org [pjmonline.org]

- 9. researchgate.net [researchgate.net]

- 10. rjptonline.org [rjptonline.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. jabonline.in [jabonline.in]

- 14. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the HPLC-MS Analysis of Purpurascenin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of two distinct classes of natural products known as Purpurascenin. It has come to our attention that this name is used for both a flavonoid derivative isolated from the plant Pogostemon purpurascens and a series of diterpenoids found in the fungus Cortinarius purpurascens. To ensure clarity and accuracy, this document is divided into two main sections, each dedicated to one class of these compounds.

Section 1: Analysis of Flavonoid this compound and its Derivatives

The flavonoid this compound, chemically identified as 3,5,6,7,8,2',4',5'-Octamethoxyflavone, is a polyketide found in the Indian medicinal plant Pogostemon purpurascens. Flavonoids are a diverse group of plant secondary metabolites with a wide range of biological activities, making their accurate quantification and characterization crucial for drug discovery and development.

Quantitative Data Summary

While specific quantitative data for this compound is not widely available in the literature, the following table provides representative data for the total flavonoid content in related species, which can serve as a benchmark for analysis.

| Plant Species | Total Flavonoid Content (mg QE/g dry weight) | Reference for Methodology |

| Pogostemon benghalensis | 65.2 ± 2.0 | [1] |

| Morus alba L. (Cheong Su variety) | 1297.9 ± 112.0 (total of 17 flavonoids) | [2] |

Note: QE denotes Quercetin Equivalents. This data is intended for comparative purposes. Actual concentrations of this compound in Pogostemon purpurascens will need to be determined experimentally.

Experimental Protocol: HPLC-MS Analysis of Flavonoid this compound

This protocol is adapted from established methods for the analysis of flavonoids in plant extracts.[3]

1. Sample Preparation (Solid-Liquid Extraction)

-

1.1. Weigh 1 gram of dried and powdered Pogostemon purpurascens plant material into a 50 mL centrifuge tube.

-

1.2. Add 20 mL of 80% methanol (B129727) in water.

-

1.3. Vortex the mixture for 1 minute to ensure thorough mixing.

-

1.4. Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

1.5. Centrifuge the mixture at 4000 rpm for 15 minutes.

-

1.6. Carefully collect the supernatant.

-

1.7. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. HPLC-MS Instrumentation and Conditions

-

2.1. HPLC System: An Agilent 1200 Infinity LC System or equivalent.

-

2.2. Mass Spectrometer: An Agilent 6430 Triple Quadrupole LC/MS System or equivalent, equipped with an Electrospray Ionization (ESI) source.[4]

-

2.3. HPLC Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) with a compatible guard column.[4]

-

2.4. Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

2.5. Gradient Elution:

Time (min) % B 0 5 1 5 11 60 13 95 17 95 19 5 | 20 | 5 |

-

2.6. Flow Rate: 0.3 mL/min

-

2.7. Column Temperature: 30°C

-

2.8. Injection Volume: 5 µL

-

2.9. MS Parameters:

-

Ionization Mode: ESI Positive

-

Gas Temperature: 300°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 35 psi

-

Capillary Voltage: 4000 V

-

Fragmentor Voltage: 135 V

-

Collision Energy: Optimized for this compound and its derivatives (start with a range of 10-40 eV).

-

3. Data Analysis

-

3.1. Quantification: Create a calibration curve using a purified standard of 3,5,6,7,8,2',4',5'-Octamethoxyflavone.

-

3.2. Identification: Confirm the identity of this compound by its retention time and the mass-to-charge ratio (m/z) of its molecular ion and characteristic fragment ions in MS/MS mode.

Visualizations

References

- 1. Analysis of Phenolic and Flavonoid Content, α-Amylase Inhibitory and Free Radical Scavenging Activities of Some Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) [frontiersin.org]

- 4. protocols.io [protocols.io]

Culturing Streptomyces purpurascens for Secondary Metabolite Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cultivation of Streptomyces purpurascens to produce secondary metabolites, with a focus on rhodomycin (B1170733) analogues. These guidelines are intended for use in research and drug development settings.

Introduction

Streptomyces purpurascens is a species of soil-dwelling bacteria known for its production of a variety of bioactive secondary metabolites, including the anthracycline antibiotics, rhodomycin A and rhodomycin B[1]. These compounds have demonstrated potential as antimicrobial and anticancer agents[2]. Optimizing the culture conditions of S. purpurascens is critical for maximizing the yield of these valuable secondary metabolites. This document outlines the key parameters and protocols for successful cultivation and metabolite extraction.

Optimal Growth and Secondary Metabolite Production Conditions

The production of secondary metabolites by Streptomyces is highly dependent on the composition of the culture medium and various physical parameters. The following tables summarize the key conditions for the cultivation of S. purpurascens.

Table 1: Recommended Culture Media Composition

| Medium | Component | Concentration (g/L) | Reference |

| GS Medium | Glucose | 10.0 | [3][4] |

| Soyabean meal | 10.0 | [3][4] | |

| NaCl | 10.0 | [3][4] | |

| CaCO₃ | 1.0 | [3][4] | |

| Starch-Casein Agar (B569324) (SCA) | Soluble Starch | 10.0 | [5][6] |

| Casein | 0.3 | [5][6] | |

| KNO₃ | 2.0 | [5][6] | |

| NaCl | 2.0 | [6] | |

| K₂HPO₄ | 2.0 | [5][6] | |

| MgSO₄·7H₂O | 0.05 | [5][6] | |

| CaCO₃ | 0.02 | [5][6] | |

| FeSO₄·7H₂O | 0.01 | [5][6] | |

| Agar | 15.0 - 20.0 | [5] | |

| Yeast Extract-Malt Extract (YEME) Agar (ISP Medium 2) | Yeast Extract | 4.0 | [7] |

| Malt Extract | 10.0 | [7] | |

| Dextrose | 4.0 | [7] | |

| Agar | 12.0 - 20.0 | [7][8] | |

| Potato Dextrose Broth (PDB) | Potato Infusion | from 200g potatoes | [9][10] |

| Dextrose | 20.0 | [9][10] |

Table 2: Optimal Physical Parameters for Fermentation

| Parameter | Optimal Value | Reference |

| pH | 6.8 - 7.0 | |

| Temperature | 28°C | |

| Agitation | 150 rpm | |

| Incubation Time | 8 days |

Experimental Protocols

The following protocols provide a step-by-step guide for the cultivation of S. purpurascens and the subsequent extraction of its secondary metabolites.

Protocol 1: Preparation of Seed Culture

-

Prepare Yeast Extract-Malt Extract (YEME) agar plates.

-

Streak a cryopreserved stock of S. purpurascens onto the YEME agar plates.

-

Incubate the plates at 28°C for 7-10 days, or until sufficient sporulation is observed.

-

Inoculate a 100 mL Erlenmeyer flask containing 25 mL of GS medium with a loopful of spores from the YEME agar plate.

-

Incubate the flask at 28°C in a shaker incubator at 150 rpm for 48 hours. This will serve as the seed culture for the production phase.

Protocol 2: Production of Secondary Metabolites

-

Prepare the desired volume of GS production medium in a suitably sized flask (e.g., 200 mL of medium in a 1 L flask).

-

Inoculate the production medium with 2.5% (v/v) of the seed culture.

-

Incubate the production culture at 28°C in a shaker incubator at 150 rpm for 8 days.

-

Monitor the culture for growth and the production of the characteristic red-colored secondary metabolites.

Protocol 3: Extraction of Secondary Metabolites

-

After the incubation period, harvest the culture broth by centrifugation at 5000 rpm for 10 minutes to separate the mycelial biomass from the supernatant[11].

-

Transfer the supernatant to a separating funnel.

-

Add an equal volume of ethyl acetate (B1210297) to the supernatant and shake vigorously for 15-20 minutes[11][12].

-

Allow the layers to separate and collect the upper ethyl acetate layer, which contains the secondary metabolites.

-

Repeat the extraction process with the aqueous layer two more times to maximize the recovery of the metabolites[13].

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C[13][14].

-

The resulting crude extract can be stored for further purification and analysis.

Signaling Pathways in Streptomyces

The production of secondary metabolites in Streptomyces is a complex process regulated by intricate signaling networks. These networks allow the bacterium to respond to environmental cues and its own population density.

A-factor Signaling Pathway

A well-characterized signaling pathway in Streptomyces griseus involves a small, diffusible signaling molecule called A-factor (a γ-butyrolactone)[15][16][17]. While this pathway is specific to S. griseus, it serves as a model for understanding quorum sensing-like regulation in Streptomyces.

Caption: A-factor signaling cascade in Streptomyces.

Experimental Workflow

The overall experimental workflow for culturing Streptomyces purpurascens and producing secondary metabolites is depicted below.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of potent antimicrobial agent by actinomycete, Streptomyces sannanensis strain SU118 isolated from phoomdi in Loktak Lake of Manipur, India - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of Streptomyces flavogriseus NJ-4 as a novel producer of actinomycin D and holomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SC - ActinoBase [actinobase.org]

- 6. microbenotes.com [microbenotes.com]

- 7. himedialabs.com [himedialabs.com]

- 8. himedialabs.com [himedialabs.com]

- 9. exodocientifica.com.br [exodocientifica.com.br]

- 10. Potato dextrose agar - Wikipedia [en.wikipedia.org]

- 11. banglajol.info [banglajol.info]

- 12. smujo.id [smujo.id]

- 13. academic.oup.com [academic.oup.com]

- 14. ajbls.com [ajbls.com]

- 15. Transcriptional control by A-factor of strR, the pathway-specific transcriptional activator for streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. The A-factor regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the A-factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Purpurascenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurascenin, a naturally occurring octamethoxyflavone, presents a compelling subject for cytotoxic evaluation in drug discovery and development. Its complex chemical structure suggests potential interactions with cellular pathways that could influence cell viability and proliferation. These application notes provide a comprehensive guide to assessing the cytotoxic effects of this compound using established cell-based assays. The following protocols are designed to be adaptable for various cancer cell lines and research objectives.

Key Cytotoxicity Assays

A multi-faceted approach is recommended to thoroughly characterize the cytotoxic profile of this compound. The following assays provide insights into different aspects of cell death:

-

MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.

-

LDH Release Assay: Quantifies cell membrane damage by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

-

Apoptosis Assay (Caspase-3/7 Activity): Detects the activation of key executioner caspases involved in the apoptotic pathway.

Data Presentation: Summary of Expected Quantitative Data

The following tables are templates for organizing and presenting the quantitative data obtained from the described assays.

Table 1: MTT Assay - Cell Viability upon this compound Treatment

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± 5.2 | |

| 1 | 95.3 ± 4.8 | |

| 10 | 78.1 ± 6.1 | |

| 25 | 52.4 ± 5.5 | |

| 50 | 25.8 ± 3.9 | |

| 100 | 10.2 ± 2.1 |

Table 2: LDH Release Assay - Membrane Integrity Assessment

| This compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) | EC50 (µM) |